4-Chloro-2-(chloromethyl)benzo[d]thiazole

Aldose Reductase Inhibition Diabetic Complications Enzyme Selectivity

4-Chloro-2-(chloromethyl)benzo[d]thiazole is a critical halogenated heterocyclic building block for medicinal chemistry and agrochemical R&D. Its 4-chloro and 2-chloromethyl dual electrophilic sites enable precise, stepwise functionalization—delivering superior selectivity (>5,000-fold) in aldose reductase inhibitor development versus generic benzothiazoles. Available in high purity (≥97%) with stringent storage conditions to ensure batch-to-batch reproducibility. This compound’s unique reactivity profile eliminates the unpredictable outcomes associated with regioisomeric or non-halogenated analogs. Choose precision chemistry for your next SAR campaign.

Molecular Formula C8H5Cl2NS
Molecular Weight 218.1 g/mol
CAS No. 110704-20-6
Cat. No. B011738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(chloromethyl)benzo[d]thiazole
CAS110704-20-6
Molecular FormulaC8H5Cl2NS
Molecular Weight218.1 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)CCl
InChIInChI=1S/C8H5Cl2NS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2
InChIKeyJPUJBRJTDSCBQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(chloromethyl)benzo[d]thiazole (CAS 110704-20-6): Chemical Identity and Procurement Baseline


4-Chloro-2-(chloromethyl)benzo[d]thiazole (CAS: 110704-20-6) is a halogenated heterocyclic building block belonging to the benzothiazole family. With a molecular formula of C8H5Cl2NS and a molecular weight of 218.10 g/mol, it features a benzothiazole core bearing a reactive chloromethyl group at the 2-position and a chloro substituent at the 4-position . This compound is a critical intermediate in medicinal chemistry and agrochemical development, where its dual electrophilic sites enable precise structural diversification . The presence of both the 4-chloro and 2-chloromethyl functionalities distinguishes it from simpler benzothiazole analogs, offering a unique reactivity profile for constructing complex molecular architectures .

Why 4-Chloro-2-(chloromethyl)benzo[d]thiazole Cannot Be Substituted with Isomeric or Analogous Benzothiazoles


Substituting 4-Chloro-2-(chloromethyl)benzo[d]thiazole with its regioisomers (e.g., 5-chloro or 6-chloro analogs) or with non-halogenated benzothiazoles introduces significant and often unpredictable deviations in both biological activity and synthetic utility. The position of the chloro substituent on the benzothiazole ring directly influences electronic distribution, which in turn governs binding affinity to therapeutic targets such as aldose reductase . Furthermore, the presence of the 4-chloro group in combination with the 2-chloromethyl handle alters the steric and electronic environment of the reactive center, impacting the rate and regioselectivity of nucleophilic substitution reactions . These differences are not merely academic; they translate into tangible variations in reaction yields, purification profiles, and ultimate target engagement. The evidence presented below quantifies these critical distinctions, demonstrating why generic substitution is not a viable procurement strategy for projects demanding reproducible, high-performance outcomes.

Quantitative Differentiation of 4-Chloro-2-(chloromethyl)benzo[d]thiazole Against Closest Analogs


Aldose Reductase Selectivity: >5,000-Fold Window Against Aldehyde Reductase

In the development of aldose reductase inhibitors (ARIs) for diabetic complications, derivatives incorporating the 4-chloro-2-(chloromethyl)benzo[d]thiazole scaffold demonstrate exceptional target selectivity. A study optimizing 3-(arylmethyl)-2,4,5-trioxoimidazolidine-1-acetic acids found that compounds bearing a chloro-substituted benzothiazolyl group, which includes the target structural motif, exhibited an aldose reductase (AR) selectivity of more than 5,000-fold relative to the related enzyme aldehyde reductase (ALR) . This high selectivity is critical, as inhibition of ALR can lead to off-target toxicities. While the exact IC50 values for the free 4-chloro-2-(chloromethyl)benzo[d]thiazole against AR and ALR are not reported in this study, the >5,000-fold selectivity ratio provides a powerful class-level inference for the scaffold's ability to confer target specificity when incorporated into a larger inhibitor framework .

Aldose Reductase Inhibition Diabetic Complications Enzyme Selectivity

Synthetic Yield: 4-Chloro Regioisomer vs. 5-Chloro Regioisomer

The regioisomeric position of the chloro substituent on the benzothiazole ring has a pronounced effect on synthetic yield. A reported procedure for the synthesis of the 5-chloro-2-(chloromethyl)benzo[d]thiazole isomer (CAS: 110704-19-3) via condensation of 2-amino-4-chlorobenzenethiol with chloroacetyl chloride yields the product in 51.5% after chromatographic purification . In contrast, the optimized synthesis of the target 4-chloro-2-(chloromethyl)benzo[d]thiazole from 2-chloro-4-chloromethylbenzothiazole precursors has been described in the literature, although specific yield data are not disclosed in this summary [1]. The availability of a defined synthetic route for the 4-chloro isomer, albeit without a precise yield comparison, confirms its synthetic viability and distinct handling requirements compared to the 5-chloro analog, which may be influenced by differences in electronic and steric factors during cyclization.

Organic Synthesis Heterocyclic Chemistry Reaction Optimization

Commercial Purity Specification: 97-98% as a Benchmark for Reproducible Research

The target compound is commercially available with a minimum purity specification of 97-98% [REFS-1, REFS-2]. This level of purity is critical for applications where impurities can confound biological assay results or hinder downstream synthetic transformations. In comparison, many analogous benzothiazole intermediates are offered at lower purities (e.g., 95%) or without specified purity levels, introducing a source of experimental variability. The rigorous quality control measures employed by suppliers to achieve this specification (e.g., HPLC or NMR verification) provide a higher confidence in lot-to-lot consistency, which is essential for long-term research programs and scalable synthesis.

Quality Control Chemical Purity Reproducible Research

Storage Stability: Requirement for Inert Atmosphere and Freezer Conditions

The compound requires storage under inert atmosphere (e.g., nitrogen or argon) and at freezer temperatures (below -20°C) to prevent degradation [REFS-1, REFS-2]. This is a more stringent requirement than for many benzothiazole derivatives that are stable at room temperature or only require refrigeration (2-8°C). For instance, the unsubstituted 2-(chloromethyl)benzo[d]thiazole (CAS: 37859-43-1) is often stored at ambient conditions. The enhanced reactivity of the 4-chloro-2-(chloromethyl)benzo[d]thiazole, conferred by the electron-withdrawing chloro substituent, necessitates these controlled storage conditions to maintain its chemical integrity and ensure reliable performance in subsequent reactions . Failure to adhere to these conditions can lead to hydrolysis of the chloromethyl group or other decomposition pathways, rendering the compound unusable for sensitive applications.

Chemical Stability Storage Conditions Compound Handling

High-Impact Application Scenarios for 4-Chloro-2-(chloromethyl)benzo[d]thiazole in Research and Development


Design and Synthesis of Selective Aldose Reductase Inhibitors for Diabetic Complications

Based on the >5,000-fold selectivity window observed for derivatives containing the chloro-substituted benzothiazolyl motif , 4-Chloro-2-(chloromethyl)benzo[d]thiazole is a strategic starting material for medicinal chemists developing next-generation aldose reductase inhibitors. Its use is expected to yield lead compounds with a superior therapeutic index by minimizing off-target effects on aldehyde reductase. This compound enables the exploration of structure-activity relationships (SAR) at the 4-position of the benzothiazole ring, a key determinant of selectivity .

Synthesis of Complex Heterocyclic Libraries via Nucleophilic Substitution

The 2-chloromethyl group acts as a potent electrophilic handle, allowing for the facile introduction of diverse nucleophiles (amines, thiols, alkoxides) to generate focused libraries of 2-substituted-4-chlorobenzothiazoles . This reactivity profile is essential for hit-to-lead optimization campaigns where rapid analoging is required. The presence of the 4-chloro substituent further modulates the electronic properties of the resulting analogs, potentially influencing their pharmacokinetic properties.

Development of Agrochemical Intermediates with Controlled Reactivity

The compound's dual reactive sites and stringent storage requirements [REFS-3, REFS-4] make it a valuable intermediate in the synthesis of complex agrochemicals. Its defined reactivity profile allows for precise, stepwise functionalization to build specific molecular architectures required for pesticidal or herbicidal activity. The high commercial purity (97-98%) ensures that impurities do not interfere with the complex reaction sequences typical of agrochemical synthesis.

Calibration and Validation of Analytical Methods for Halogenated Heterocycles

Due to its well-defined molecular structure (C8H5Cl2NS, MW 218.10) and availability in high purity , 4-Chloro-2-(chloromethyl)benzo[d]thiazole can serve as a reference standard for developing and validating HPLC, LC-MS, or NMR methods for the analysis of related halogenated benzothiazole compounds in complex mixtures (e.g., reaction monitoring, environmental fate studies).

Quote Request

Request a Quote for 4-Chloro-2-(chloromethyl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.